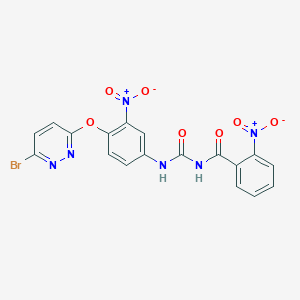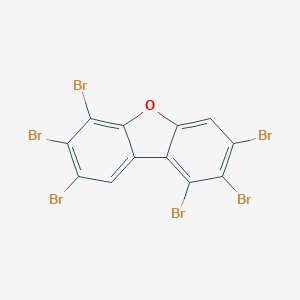![molecular formula C12H13N3 B008818 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene CAS No. 102064-38-0](/img/structure/B8818.png)
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene, also known as DMT, is a heterocyclic compound that has a unique structure and properties. It is widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The exact mechanism of action of 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has been shown to bind to the serotonin 5-HT2A receptor, which is thought to be responsible for its hallucinogenic effects. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its mood-elevating effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature, as well as to cause dilation of the pupils. This compound also has profound effects on consciousness, including altered perception, thought, and emotion. These effects are thought to be due to its ability to activate the brain's serotonin and dopamine systems.
Advantages and Limitations for Lab Experiments
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has several advantages for lab experiments, including its high potency, rapid onset of action, and short duration of action. These properties make it an ideal tool for studying the effects of hallucinogenic drugs on the brain and behavior. However, this compound also has several limitations, including its potential for abuse and its potential to cause adverse effects, such as anxiety, paranoia, and psychosis.
Future Directions
There are several future directions for 7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene research, including the development of new synthetic methods for producing this compound and its analogs, the identification of new biological targets for this compound, and the development of new therapeutic applications for this compound. Additionally, there is a need for further research into the long-term effects of this compound use and its potential for abuse. Overall, this compound is a promising compound that has the potential to be an important tool for scientific research and a valuable therapeutic agent.
Synthesis Methods
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene can be synthesized using various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Eschweiler-Clarke reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing this compound. It involves the condensation of tryptamine with an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a tetrahedral intermediate, which undergoes cyclization to form the this compound molecule.
Scientific Research Applications
7,7-Dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory activities. This compound has also been shown to have potential as a neuroprotective agent and a treatment for certain neurological disorders.
Properties
IUPAC Name |
7,7-dimethyl-2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-12(2)10-6-4-8-15(10)11-9(14-12)5-3-7-13-11/h3-8,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSGEVPNRKZQKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CN2C3=C(N1)C=CC=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)



![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)







